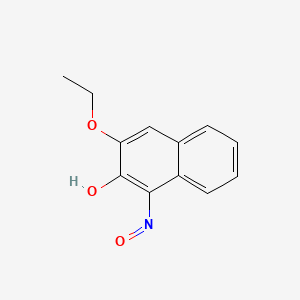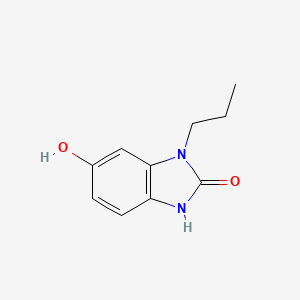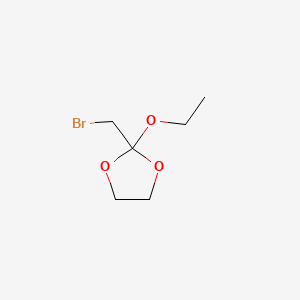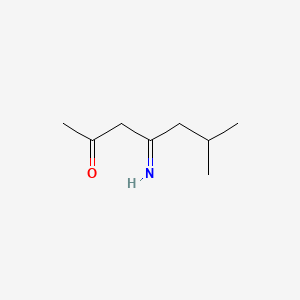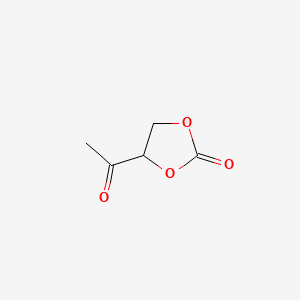
1,3-Dioxolan-2-one, 4-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1,3-dioxolan-2-one is a cyclic organic compound that belongs to the family of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The acetyl group at the 4-position adds unique chemical properties to this molecule, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Acetyl-1,3-dioxolan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters can also aid in the effective removal of water, enhancing the stability and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
4-Acetyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Acetyl-1,3-dioxolan-2-one involves its ability to form stable cyclic structures, which can interact with various molecular targets. In biological systems, it can form complexes with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
1,3-Dioxane: Another cyclic compound with similar stability and reactivity.
1,3-Dioxolan-4-one: Shares the dioxolane ring structure but differs in the position of functional groups.
Ethylene Carbonate: A related cyclic carbonate with similar chemical properties.
Uniqueness: 4-Acetyl-1,3-dioxolan-2-one is unique due to the presence of the acetyl group at the 4-position, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .
Propiedades
Fórmula molecular |
C5H6O4 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
4-acetyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O4/c1-3(6)4-2-8-5(7)9-4/h4H,2H2,1H3 |
Clave InChI |
YQPJOJHSZSETEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


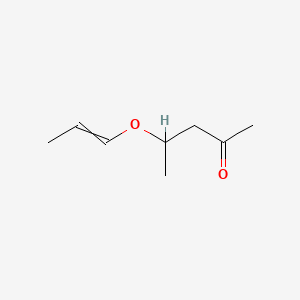
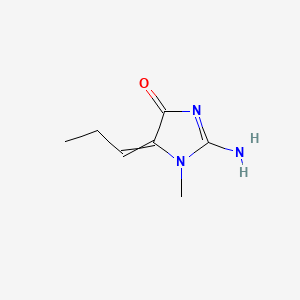
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
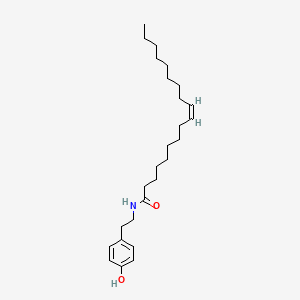
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
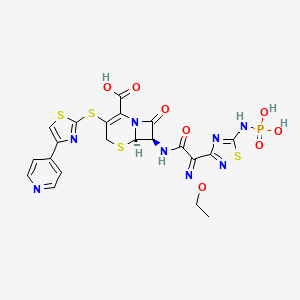
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
